Vecabrutinib

Descripción general

Descripción

Vecabrutinib is a novel noncovalent inhibitor of Bruton tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). It has shown efficacy in treating chronic lymphocytic leukemia, particularly in cases resistant to covalent BTK inhibitors like ibrutinib . This compound is designed to overcome resistance mechanisms associated with mutations in the BTK gene, making it a promising candidate for targeted cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vecabrutinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups via selective halogenation and nucleophilic substitution.

- Final coupling reactions to attach specific side chains that enhance the compound’s activity and selectivity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

Vecabrutinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chronic Lymphocytic Leukemia

Vecabrutinib has shown promise in a Phase Ib/II trial involving patients with advanced CLL, particularly those resistant to covalent BTK inhibitors. The study reported modest clinical benefits, including stable disease in 31% of patients and a partial response in one patient treated at a dose of 246 mg twice daily. The trial demonstrated that this compound was well-tolerated up to doses of 410 mg twice daily, with no significant adverse cardiac events noted .

Mantle Cell Lymphoma

In addition to CLL, this compound is being evaluated for its efficacy in treating mantle cell lymphoma. The drug's ability to inhibit both wild-type and mutated forms of BTK makes it particularly relevant for patients who have previously failed treatment with standard BTK inhibitors .

Chimeric Antigen Receptor T-cell Therapy

Recent preclinical studies have indicated that this compound can enhance the efficacy and safety of CD19-targeted chimeric antigen receptor T-cell (CAR T) therapy. In murine models, this compound improved CAR T-cell function while reducing the risk of cytokine release syndrome and neurotoxicity, common complications associated with CAR T therapies . This suggests that this compound may expand the applicability of CAR T therapies beyond inpatient settings.

Preclinical Findings

Preclinical data have demonstrated that this compound effectively inhibits B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B-cells. In various assays, this compound has been shown to reduce phosphorylation of key signaling proteins involved in tumor growth and survival, such as STAT3 and PLCγ2 .

Table: Summary of Clinical Trials Involving this compound

| Study Type | Indication | Phase | Key Findings |

|---|---|---|---|

| Phase Ib/II | Chronic Lymphocytic Leukemia | I/II | Modest clinical benefit; stable disease in 31% |

| Phase Ib | Mantle Cell Lymphoma | I | Well-tolerated; evidence of activity in resistant cases |

| Preclinical | CAR T-cell Therapy | N/A | Enhanced efficacy; reduced safety concerns |

Mecanismo De Acción

Vecabrutinib exerts its effects by selectively inhibiting Bruton tyrosine kinase and interleukin-2-inducible T-cell kinase. It binds noncovalently to the ATP binding pocket of these kinases, preventing their activation and subsequent signaling through the B-cell receptor pathway. This inhibition leads to reduced proliferation and survival of malignant B cells . This compound is particularly effective against BTK mutants that are resistant to covalent inhibitors, such as the C481S mutation .

Comparación Con Compuestos Similares

Vecabrutinib is compared with other BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib:

Ibrutinib: A first-generation covalent BTK inhibitor with broad off-target effects.

Acalabrutinib: A second-generation covalent BTK inhibitor with improved selectivity.

Zanubrutinib: Another second-generation covalent BTK inhibitor with high selectivity.

Similar compounds include:

- Ibrutinib

- Acalabrutinib

- Zanubrutinib

- Tirabrutinib

- Orelabrutinib

This compound stands out due to its noncovalent binding mechanism, making it a valuable addition to the arsenal of BTK inhibitors for treating resistant B-cell malignancies .

Actividad Biológica

Vecabrutinib is a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of B-cell malignancies, particularly in patients resistant to existing BTK inhibitors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.

This compound selectively inhibits BTK, which plays a crucial role in B-cell receptor (BCR) signaling pathways. By blocking BTK activity, this compound disrupts downstream signaling that promotes cell survival and proliferation in malignant B-cells. The compound has demonstrated potency against both wild-type BTK and various mutant forms, including the C481S mutation associated with resistance to other BTK inhibitors.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : In a Phase Ib trial involving 38 patients, pharmacokinetic analyses indicated that this compound exhibited approximately dose-proportional pharmacokinetics. The maximum tolerated dose was established at 410 mg twice daily (BID), with sustained reductions in serum cytokine levels observed at higher doses, suggesting effective BTK inhibition .

Pharmacodynamics : this compound showed a half-maximal inhibitory concentration (IC50) against wild-type BTK comparable to that of ibrutinib, while demonstrating greater potency against ITK and TEC kinases. In vitro studies indicated that this compound effectively inhibited phosphorylation of PLCγ2, a downstream target of BTK, with an IC50 value of approximately 13 nM .

Clinical Efficacy

The clinical activity of this compound has been assessed in several studies:

- Phase Ib/II Trial : A study involving 29 patients with advanced B-cell malignancies reported a partial response (PR) in one patient with chronic lymphocytic leukemia (CLL) and stable disease (SD) in 13 patients. Notably, six patients had BTK C481 mutations, highlighting the drug's potential effectiveness in resistant cases .

- Response Rates : Among patients treated at escalating doses, the best response included one PR at the 246 mg BID dose level and SD in 31% of patients. Patients remained on treatment for a median duration of 28.5 weeks .

Safety Profile

This compound was generally well-tolerated across studies, with no dose-limiting toxicities reported up to the highest studied dose. Adverse events were mild and included gastrointestinal symptoms and infections; however, no significant cardiac events were recorded .

Case Studies

- Patient Case : In one notable case from the Phase Ib trial, a patient with CLL who had previously failed multiple therapies achieved PR after treatment with this compound at the 246 mg BID dose. This patient had a history of BTK C481 mutation and demonstrated sustained clinical benefit over several months .

- Resistance Mechanisms : Additional studies on cell lines resistant to ibrutinib demonstrated that this compound could effectively inhibit BCR signaling despite the presence of mutant BTK variants. This suggests its potential as a treatment option for patients who have developed resistance to first-generation BTK inhibitors .

Summary of Findings

The following table summarizes key findings regarding this compound's biological activity:

| Parameter | Value |

|---|---|

| Mechanism | Reversible BTK inhibition |

| IC50 (WT BTK) | Comparable to ibrutinib |

| Clinical Response Rate | PR in 1/29; SD in 13/29 |

| Maximum Tolerated Dose | 410 mg BID |

| Common Adverse Events | Mild gastrointestinal issues |

| Duration of Treatment | Median 28.5 weeks |

Propiedades

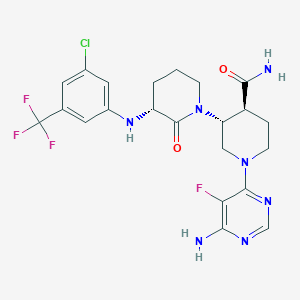

IUPAC Name |

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510829-06-7 | |

| Record name | Vecabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vecabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VECABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.